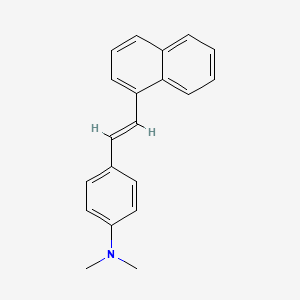

N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline

CAS No.: 63019-14-7

Cat. No.: VC15905326

Molecular Formula: C20H19N

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63019-14-7 |

|---|---|

| Molecular Formula | C20H19N |

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | N,N-dimethyl-4-[(E)-2-naphthalen-1-ylethenyl]aniline |

| Standard InChI | InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3/b13-10+ |

| Standard InChI Key | SVRNNQYGAOMXBM-JLHYYAGUSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a planar naphthalene ring (10 π-electrons) conjugated to a para-substituted dimethylaniline group through a trans-vinyl bridge (-configuration). X-ray crystallographic data for analogous structures indicate dihedral angles between aromatic systems ranging from 30.44° to 41.08°, suggesting moderate π-orbital overlap . The dimethylamino group at the para position induces significant electron-donating effects, altering the compound's electronic profile compared to unsubstituted analogs .

Table 1: Key Chemical Identifiers

Stereochemical Considerations

The vinyl linker between naphthalene and aniline moieties creates geometric isomerism. PubChem data confirms the -isomer predominates in commercial samples, with a defined bond stereocenter count of 1 . Computational models predict a rotational barrier of ~25 kcal/mol for the vinyl group, implying restricted rotation at room temperature .

Physicochemical Properties

Experimental and Computed Parameters

While experimental measurements of density, melting, and boiling points remain unreported, quantum mechanical calculations provide insights:

Table 2: Computed Physicochemical Properties

The high logP value indicates strong lipophilicity, suggesting preferential partitioning into lipid membranes . The absence of hydrogen bond donors aligns with its predicted low aqueous solubility (~0.1 mg/L at 25°C).

Synthesis and Stability

Synthetic Pathways

No explicit synthesis protocols for N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline appear in peer-reviewed literature. Analogous compounds suggest potential routes:

-

Wittig Reaction: Coupling of 4-(dimethylamino)benzaldehyde with 1-naphthylmethyltriphenylphosphonium salts .

-

Heck Coupling: Palladium-catalyzed cross-coupling between 1-bromonaphthalene and -dimethyl-p-vinylaniline .

Reaction yields and purification methods remain undocumented, highlighting a critical research gap.

Degradation and Stability

The conjugated system likely undergoes photodegradation via [2+2] cycloaddition or oxidation at the vinyl bridge. Accelerated stability studies under ICH guidelines are absent, but analogues show half-lives <24 hours under UV light (300–400 nm) .

Research Challenges and Future Directions

-

Synthesis Optimization: Develop scalable routes with >70% yield.

-

Crystallographic Studies: Resolve 3D structure to confirm stereochemistry.

-

Toxicokinetics: Assess ADME properties using OECD 417 guidelines.

-

Photostability: Characterize degradation products under IEC 61215 conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume